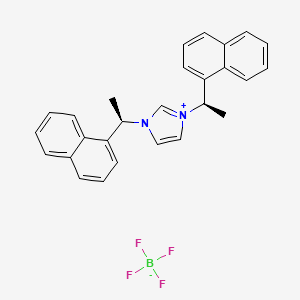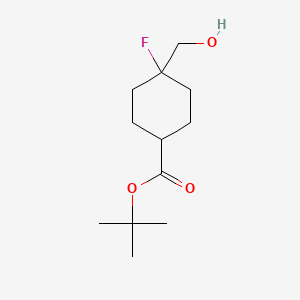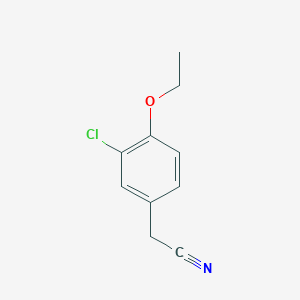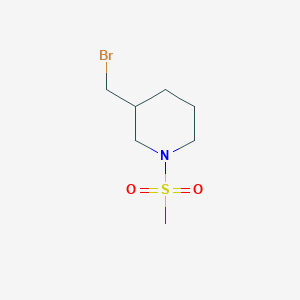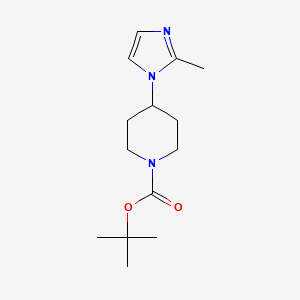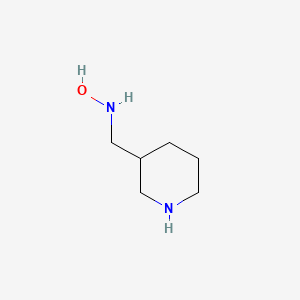
N-(3-piperidylmethyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-piperidylmethyl)hydroxylamine is a compound that features a piperidine ring attached to a hydroxylamine group via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-piperidylmethyl)hydroxylamine typically involves the reaction of 3-piperidylmethyl chloride with hydroxylamine. This reaction is usually carried out in an aqueous medium under basic conditions to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
3-piperidylmethyl chloride+hydroxylamine→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as electrodialysis coupled with hydrolysis reactions to improve efficiency and simplify the operation process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-piperidylmethyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Basic conditions and nucleophiles such as alkyl halides are typically employed.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxylamines.
Wissenschaftliche Forschungsanwendungen
N-(3-piperidylmethyl)hydroxylamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(3-piperidylmethyl)hydroxylamine involves its interaction with specific molecular targets. For instance, it acts as a radical scavenger and inhibits the bacterial ribonucleotide reductase enzyme, which is essential for DNA synthesis and repair . This inhibition disrupts bacterial proliferation, making it a potential antibacterial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methylhydroxylamine
- N-ethylhydroxylamine
- N-phenylhydroxylamine
Uniqueness
N-(3-piperidylmethyl)hydroxylamine is unique due to the presence of the piperidine ring, which imparts specific chemical properties and biological activities. Compared to other hydroxylamines, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Eigenschaften
Molekularformel |
C6H14N2O |
|---|---|
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
N-(piperidin-3-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C6H14N2O/c9-8-5-6-2-1-3-7-4-6/h6-9H,1-5H2 |
InChI-Schlüssel |
RMWKVFBBBYKPQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)CNO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,4-Dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13912139.png)
![6,6-Dimethoxy-2-oxaspiro[3.3]heptane](/img/structure/B13912143.png)
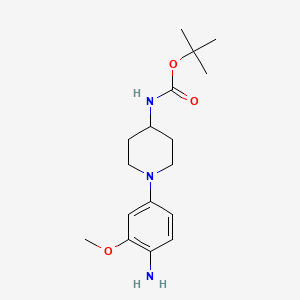
![Methyl 3-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylindole-4-carboxylate](/img/structure/B13912148.png)
![6-[Chloro(difluoro)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13912155.png)

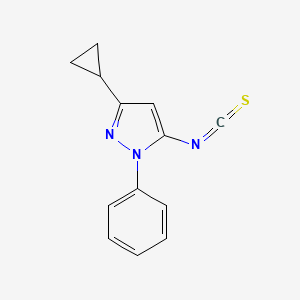
![(2S)-2-[[N'-[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butyl]carbamimidoyl](15N)amino]butanedioate;barium(2+);hydrate](/img/structure/B13912187.png)
